molecular formula C12H18N4O3SSi B12627332 1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole CAS No. 921630-80-0

1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole

Cat. No.: B12627332
CAS No.: 921630-80-0
M. Wt: 326.45 g/mol
InChI Key: BBACOLYOSUHQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their unique chemical properties and diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The tetrazole ring, characterized by its five-membered structure containing four nitrogen atoms, is a versatile scaffold that can be modified to enhance its chemical and biological properties.

Preparation Methods

The synthesis of 1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole involves several steps. One common method includes the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating. The reaction is catalyzed by an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, generated in situ from N-methyl-2-pyrrolidone, sodium azide, and trimethylsilyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the tetrazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole can be compared with other tetrazole derivatives, such as:

Properties

CAS No.

921630-80-0

Molecular Formula

C12H18N4O3SSi

Molecular Weight

326.45 g/mol

IUPAC Name

trimethyl-[2-(1-phenyltetrazol-5-yl)sulfonylethoxy]silane

InChI

InChI=1S/C12H18N4O3SSi/c1-21(2,3)19-9-10-20(17,18)12-13-14-15-16(12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

BBACOLYOSUHQGC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.